molecular formula C25H21Cl2N3O3S B2559374 N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)acetamide CAS No. 865655-47-6

N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)acetamide

Cat. No. B2559374
CAS RN: 865655-47-6
M. Wt: 514.42
InChI Key: KEKDLACWRMOFKZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)acetamide is a useful research compound. Its molecular formula is C25H21Cl2N3O3S and its molecular weight is 514.42. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel Hydrazone-containing Thieno[2,3-d]pyrimidine : A study detailed the synthesis of a novel hydrazone-containing thieno[2,3-d]pyrimidine, demonstrating its crystal structure through X-ray analysis. The research highlighted the compound's intermolecular interactions and provided insights into its electronic properties through molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) analyses (Altowyan et al., 2023).

Biological Activities

  • Antimicrobial Activities : Another study synthesized a series of thieno[3,2-d]pyrimidines, investigating their antimicrobial properties. The research identified certain compounds exhibiting significant potency against both Gram-negative and Gram-positive bacteria, showcasing the potential of these compounds as antimicrobial agents (Hafez et al., 2016).

Quantum Mechanical and Computational Studies

  • Ligand-Protein Interactions and Photovoltaic Efficiency : A study conducted spectroscopic and quantum mechanical analyses on benzothiazolinone acetamide analogs, which share a similar structural motif with the compound . The research assessed their photovoltaic efficiency, non-linear optical (NLO) activity, and ligand-protein interactions, suggesting their potential application in dye-sensitized solar cells and as inhibitors for specific proteins (Mary et al., 2020).

Synthesis of Derivatives for Anticancer Activity

  • Antiproliferative Activity and Molecular Docking Study : The synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was explored, including its crystal structure, DFT analysis, and Hirshfeld surface analysis. The compound showed promising anticancer activity against various cancer cell lines, supported by molecular docking studies that suggested potential mechanisms of action (Huang et al., 2020).

properties

CAS RN

865655-47-6

Product Name

N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)acetamide

Molecular Formula

C25H21Cl2N3O3S

Molecular Weight

514.42

IUPAC Name

N-(3-chlorophenyl)-2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]acetamide

InChI

InChI=1S/C25H21Cl2N3O3S/c26-15-9-11-18(12-10-15)30-23(32)22-19-7-2-1-3-8-20(19)34-24(22)29(25(30)33)14-21(31)28-17-6-4-5-16(27)13-17/h4-6,9-13H,1-3,7-8,14H2,(H,28,31)

InChI Key

KEKDLACWRMOFKZ-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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